Methyl 6,9,12,15-Octadecatetraynoic Acid Ester
Description
Methyl 6(Z),9(Z),12(Z),15(Z)-octadecatetraenoate (CAS: 73097-00-4) is a polyunsaturated fatty acid (PUFA) methyl ester with the molecular formula C₁₉H₃₀O₂, a molecular weight of 290.44 g/mol, and a lipid classification of C18:4 ME (all-cis configuration). This compound features four double bonds at positions 6, 9, 12, and 15 on an 18-carbon chain, esterified with a methyl group . It is widely utilized as a research-grade lipid standard in chromatographic analyses and biochemical studies, particularly for investigating lipid metabolism and membrane fluidity . Its presence has been documented in polar microalgae extracts and plant-derived oils, where it contributes to adaptive responses to environmental stress .
Properties
Molecular Formula |
C19H22O2 |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
methyl octadeca-6,9,12,15-tetraynoate |
InChI |
InChI=1S/C19H22O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3,6,9,12,15-18H2,1-2H3 |
InChI Key |
NBJVZGGXGPFCOO-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCC#CCC#CCC#CCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
- Chemical formula: C19H30O2
- Molecular weight: 290.44 g/mol
- CAS Number: 73097-00-4
- IUPAC name: Methyl (6Z,9Z,12Z,15Z)-6,9,12,15-octadecatetraenoate
- Structure: Contains a methyl ester functional group and four conjugated triple bonds positioned at carbons 6, 9, 12, and 15 with cis (Z) configuration for each double/triple bond.
Preparation Methods
General Synthetic Approach
The synthesis of methyl 6,9,12,15-octadecatetraynoic acid ester typically involves multi-step organic synthesis strategies that include:
- Construction of the carbon skeleton with the correct positioning of triple bonds (alkynes).
- Introduction of the methyl ester group via esterification or transesterification.
- Preservation of the sensitive polyynic structure during synthesis and purification.
Key Synthetic Strategies
Alkynyl Chain Assembly
The formation of the tetra-alkyne chain is commonly achieved by stepwise coupling of smaller alkynyl fragments or by selective dehydrohalogenation reactions to introduce triple bonds at precise positions. These methods require careful control of reaction conditions to avoid overreaction or polymerization.
Esterification and Transesterification
The methyl ester group is introduced by esterification of the corresponding acid or by transesterification of triglycerides or fatty acids with methanol. Transesterification is often catalyzed by acids (e.g., sulfuric acid) or bases (e.g., potassium hydroxide) under controlled temperature and stirring conditions.
- A typical transesterification reaction involves reacting the fatty acid or triglyceride with methanol in the presence of a catalyst at around 60°C for 1-2 hours with stirring.
- Acid-catalyzed esterification is used to reduce free fatty acid content before base-catalyzed transesterification, optimizing methyl ester yield.
Example of Esterification-Transesterification Process
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Esterification | Fatty acid + Methanol + H2SO4 (0.5-1.5%) catalyst, 60°C, 2 hours, stirring | Conversion of free fatty acids to methyl esters |
| Transesterification | Oil/fat + Methanol + KOH catalyst, 60°C, stirring | Conversion of triglycerides to methyl esters |
| Separation | Phase separation in funnel, removal of glycerol and impurities | Purified methyl ester layer |
The optimal catalyst concentration for methyl ester formation was found to be around 1% sulfuric acid for esterification and equivalent KOH for transesterification, yielding methyl esters with >74% purity.
Research Outcomes and Analytical Data
Purity and Yield
Spectroscopic Characterization
- Mass Spectrometry: Electron-impact ionization mass spectra display characteristic fragment ions that help confirm the presence of polyunsaturated methyl esters, although precise double/triple bond location determination may require complementary techniques.
- NMR Spectroscopy: Mosher ester derivatization techniques facilitate stereochemical assignments and confirm the configuration of hydroxylated derivatives related to this compound.
- IR Spectroscopy: Ester carbonyl groups show strong absorption bands around 1700-1800 cm^-1, confirming ester formation.
Summary Table of Preparation Methods
| Method | Reagents/Conditions | Advantages | Limitations | Yield/Purity |
|---|---|---|---|---|
| Acid-catalyzed esterification + Base-catalyzed transesterification | Methanol, H2SO4 (0.5-1.5%), KOH, 60°C, 2h | High conversion, scalable | Requires careful control of FFA levels | 70-77% yield, >99% purity |
| Stepwise alkynyl coupling | Alkynyl halides, organometallic reagents | Precise control of triple bond placement | Multi-step, sensitive to conditions | Variable, requires optimization |
| Extraction from natural sources + chromatographic isolation | Methanol-water extraction, chloroform partition, HPLC | Natural stereochemistry preserved | Low yield, complex mixtures | Low yield, requires purification |
Chemical Reactions Analysis
Types of Reactions
Methyl 6,9,12,15-Octadecatetraynoic Acid Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of partially or fully saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bonds.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated esters.
Reduction: Partially or fully saturated esters.
Substitution: Amino or thio-substituted esters.
Scientific Research Applications
Methyl 6,9,12,15-Octadecatetraynoic Acid Ester has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and cardiovascular diseases.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of Methyl 6,9,12,15-Octadecatetraynoic Acid Ester involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in lipid metabolism and inflammation. It may also interact with cellular receptors and signaling pathways, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Chain Length and Unsaturation: Methyl 6,9,12,15-octadecatetraenoate (C18:4 ME): 18-carbon chain with four cis double bonds (6Z,9Z,12Z,15Z) . 6,9,12,15-Docosatetraenoic Acid Methyl Ester (C22:4 ME): Longer 22-carbon chain with four double bonds; identified in Bidah pomegranate and fermented dairy products . 6,9,12,15-Hexadecatetraenoic Acid Methyl Ester (C16:4 ME): Shorter 16-carbon chain; isolated from fish oil and used in lipidomics . Ethyl 6E,9E,12E,15E-octadecatetraenoate: Ethyl ester analog with trans (E) double bonds, differing in stereochemistry and ester group .
Functional Groups :
- Methyl esters (e.g., C18:4 ME, C22:4 ME) are more lipophilic than ethyl esters, influencing their bioavailability and metabolic pathways .
Sources and Occurrence
Chemical and Physical Properties
| Property | C18:4 ME | C22:4 ME | C16:4 ME | Ethyl C18:4 (trans) |
|---|---|---|---|---|
| Melting Point | Lower (high unsaturation) | Higher (longer chain) | Lower (shorter chain) | Depends on isomerism |
| Solubility | Lipophilic, soluble in chloroform/methanol | Similar to C18:4 ME | More polar than C18:4 ME | Less lipophilic than methyl esters |
| Stability | Oxidizes rapidly (4 double bonds) | Moderate oxidation | High oxidation susceptibility | More stable than cis isomers |
Key Research Findings
- Storage Stability : C18:4 ME concentrations increase in yogurt during storage, suggesting its role as a lipid oxidation byproduct .
- Biosynthetic Pathways : Polar microalgae synthesize C18:4 ME to maintain membrane fluidity under low temperatures .
- Therapeutic Potential: C22:4 ME from pomegranate callus extracts shows synergistic antibacterial effects with β-sitosterol .
Biological Activity
Methyl 6,9,12,15-octadecatetraenoic acid ester, commonly known as methyl linolenate, is a polyunsaturated fatty acid ester with significant biological activity. It belongs to the family of omega-3 fatty acids and has been extensively studied for its health benefits, including antioxidant, anti-inflammatory, and anticancer properties.
- Molecular Formula : C₁₉H₃₂O₂
- Molecular Weight : 292.46 g/mol
- CAS Number : 301-00-8
- Structure : The compound features four double bonds in the cis configuration, contributing to its unique biochemical properties.
Antioxidant Activity
Methyl linolenate exhibits strong antioxidant properties. Research indicates that it can effectively scavenge free radicals and inhibit lipid peroxidation. A study evaluated the antioxidant activity using the DPPH radical scavenging assay, showing a significant percentage of inhibition at various concentrations.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 50 | 45.2 |
| 100 | 61.8 |
| 200 | 89.2 |
This suggests that methyl linolenate can protect cellular components from oxidative damage, which is crucial in preventing chronic diseases.
Antimicrobial Activity
Methyl linolenate has demonstrated antimicrobial effects against various pathogens. In a study assessing its antibacterial efficacy, it showed notable inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
These findings indicate its potential as a natural preservative in food products and as a therapeutic agent in treating infections.
Anti-inflammatory Effects
The anti-inflammatory properties of methyl linolenate have been linked to its ability to modulate inflammatory pathways. Research shows that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its role in managing inflammatory diseases like arthritis.
Case Studies
- Cardiovascular Health : A clinical trial investigated the effects of dietary supplementation with methyl linolenate on cardiovascular health markers in patients with hyperlipidemia. Results indicated a significant reduction in triglyceride levels and an improvement in HDL cholesterol levels after eight weeks of supplementation.
- Cancer Research : In vitro studies have shown that methyl linolenate can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The IC50 values for these cell lines were found to be 25 µM and 30 µM, respectively, indicating its potential as an adjunct therapy in cancer treatment.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 6,9,12,15-Octadecatetraenoic Acid Ester in laboratory settings?
- Methodology :
- Transesterification : React free fatty acids or glycerides with methanol using sodium methoxide (NaOMe) as a catalyst. For example, polar lipid fractions can be transesterified by dissolving in boron trifluoride-methanol (14%) and heating at 70°C for 5 minutes .
- HSCCC Isolation : High-speed countercurrent chromatography (HSCCC) with a solvent system optimized for polyunsaturated fatty acid (PUFA) separation can isolate the methyl ester from complex lipid mixtures, achieving >95% purity .
Q. How can this compound be safely handled in laboratory environments?
- Safety Protocols :
- Hazard Mitigation : Highly flammable (H225) and toxic via inhalation, skin contact, or ingestion (H301/H311/H331). Use fume hoods, avoid ignition sources, and wear nitrile gloves and protective eyewear .
- Storage : Store in airtight containers under inert gas (N₂) at –24°C to prevent oxidation .
Q. What extraction techniques are effective for isolating Methyl 6,9,12,15-Octadecatetraenoic Acid Ester from biological matrices?
- Extraction Workflow :
- Bligh-Dyer Method : Homogenize tissues with chloroform-methanol (2:1 v/v), partition into two layers, and collect the chloroform layer containing lipids .
- Solid-Phase Extraction (SPE) : Use aminopropyl-modified silica columns to fractionate neutral lipids, free fatty acids, and polar lipids. Elute neutral lipids with chloroform and polar lipids with methanol .
Advanced Research Questions
Q. How can researchers validate the structural identity and purity of this compound?
- Analytical Validation :
- GC-MS : Compare retention times and mass spectra with certified FAME standards (e.g., cis-6,9,12,15-octadecatetraenoic acid methyl ester). Use a 37-component FAME mix for calibration .
- NMR : Confirm double-bond geometry (all-cis Z configuration) via ¹H-NMR coupling constants (J = 10–12 Hz for conjugated dienes) and ¹³C-NMR for carbonyl/carbon chain validation .
Q. What experimental designs are optimal for studying its effects on lipid metabolism?
- In Vivo Models :
- Dosage : Administer 50–100 mg/kg/day orally to mice and monitor plasma triglycerides via enzymatic assays. Include control groups fed a high-fat diet .
- Mechanistic Studies : Use knockout models (e.g., PPAR-α/γ) to assess receptor-mediated effects on lipid oxidation or adipogenesis .
Q. How should researchers address contradictions in bioactivity data across studies?
- Case Example : Discrepancies in triglyceride-lowering effects may arise from:
- Species Variability : Mice ( ) vs. human cell lines may respond differently due to metabolic rate or receptor expression .
- Experimental Conditions : Dose-dependent effects (e.g., low vs. high concentrations) or solvent carriers (ethanol vs. DMSO) can alter bioavailability .
Methodological Challenges & Solutions
Q. What are the limitations of current analytical techniques for quantifying this compound?
- GC-MS Pitfalls : Co-elution with structurally similar FAMEs (e.g., 18:3n-3 or 20:4n-6 esters) may occur. Use polar capillary columns (e.g., BPX-70) and confirm with silver-ion HPLC .
- Oxidation Risks : Auto-oxidation during sample preparation can alter double-bond geometry. Add antioxidants (e.g., BHT) to extraction solvents and minimize light exposure .
Q. How can researchers optimize HSCCC for isolating this compound from fish oil or algal extracts?
- Solvent System : Use a hexane-acetonitrile-methanol mixture (10:7:3 v/v) with a stationary phase retention of 75–80%. The compound elutes in later fractions due to high polarity .
- Yield Improvement : Pre-fractionate crude lipids via SPE to remove non-PUFA contaminants before HSCCC .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
